molecular formula C18H16F3N5O2S B2399836 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone CAS No. 2380182-75-0

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone

Cat. No.: B2399836
CAS No.: 2380182-75-0
M. Wt: 423.41
InChI Key: LULMVVKRBSMMGY-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone is a complex organic compound that features a benzoxazole ring, a pyridazine ring, and a piperazine ring. These structural elements suggest that the compound may have interesting chemical and biological properties, potentially useful in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone likely involves multiple steps, including the formation of the benzoxazole ring, the introduction of the sulfanyl group, and the coupling with the pyridazine and piperazine rings. Typical reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reagents like trifluoromethyl iodide.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of bases like sodium hydroxide or acids like hydrochloric acid.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs of the original compound.

Scientific Research Applications

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone may have applications in:

    Chemistry: As a building block for more complex molecules or as a reagent in various chemical reactions.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications, depending on its biological activity.

    Industry: Use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-ylthio)ethanone
  • 1-[4-(6-Trifluoromethylpyridazin-3-yl)piperazin-1-yl]ethanone
  • 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(piperazin-1-yl)ethanone

Uniqueness

The unique combination of the benzoxazole, pyridazine, and piperazine rings, along with the trifluoromethyl group, may confer distinct chemical and biological properties to 2-(1,3-Benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N5O2S/c19-18(20,21)14-5-6-15(24-23-14)25-7-9-26(10-8-25)16(27)11-29-17-22-12-3-1-2-4-13(12)28-17/h1-6H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULMVVKRBSMMGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)CSC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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